molecular formula C16H14Cl2N4OS B12152530 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12152530
M. Wt: 381.3 g/mol
InChI Key: MLSONCUJFAPCJR-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C16H14Cl2N4OS. This compound is part of the triazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-methoxyphenyl-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s triazole ring is known to bind to heme iron in cytochrome P450 enzymes, disrupting their function and leading to the accumulation of toxic intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is unique due to its combination of a dichlorobenzyl group and a methoxyphenyl group, which imparts specific chemical and biological properties. This combination enhances its efficacy and selectivity in various applications compared to similar compounds .

Properties

Molecular Formula

C16H14Cl2N4OS

Molecular Weight

381.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4OS/c1-23-13-6-3-10(4-7-13)15-20-21-16(22(15)19)24-9-11-2-5-12(17)8-14(11)18/h2-8H,9,19H2,1H3

InChI Key

MLSONCUJFAPCJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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